![molecular formula C26H25N5O2 B2728721 N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251613-72-5](/img/structure/B2728721.png)
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a benzyl group, a phenyl group, a 1,2,4-oxadiazole ring, a pyridine ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The 1,2,4-oxadiazole ring and the pyridine ring are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing 1,2,4-oxadiazole rings, pyridine rings, and piperidine rings are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For instance, the presence of the aromatic rings could contribute to its stability and possibly its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Novel Inhibitors
The compound has been explored as part of the design and synthesis of novel inhibitors targeting specific enzymes or receptors. For example, analogues incorporating the piperidine moiety have been developed as Mycobacterium tuberculosis GyrB inhibitors. This research avenue is crucial for addressing the urgent need for new antituberculosis agents, given the increasing prevalence of drug-resistant strains of the bacterium. Such studies highlight the compound's role in the development of potential therapeutics against infectious diseases (Jeankumar et al., 2013).
Antimicrobial Activity
Another significant area of application involves the synthesis and evaluation of N-substituted derivatives for their antimicrobial properties. These studies have demonstrated that certain derivatives exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria, underscoring the compound's potential as a backbone for developing new antimicrobial agents. The structural flexibility provided by the compound allows for the exploration of a wide range of biological activities, paving the way for novel antibiotics (Khalid et al., 2016).
Antipsychotic Agent Development
The compound's framework has been adapted in the synthesis of heterocyclic carboxamides with potential as antipsychotic agents. Through in vitro and in vivo studies, derivatives have shown promising activities, suggesting their utility in exploring new treatments for psychiatric disorders. This application is particularly relevant given the ongoing need for antipsychotic medications with improved efficacy and reduced side effects (Norman et al., 1996).
Anti-tuberculosis and Antimycobacterial Research
Compounds derived from the N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide scaffold have been synthesized and evaluated for their anti-tuberculosis and antimycobacterial activities. These studies contribute significantly to the ongoing search for novel therapeutic agents against tuberculosis, a major global health challenge. Research in this area not only advances our understanding of the biological mechanisms underlying tuberculosis but also opens new pathways for the treatment of this and related infectious diseases (Samala et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c32-25(28-18-19-8-3-1-4-9-19)21-13-16-31(17-14-21)24-22(12-7-15-27-24)26-29-23(30-33-26)20-10-5-2-6-11-20/h1-12,15,21H,13-14,16-18H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUHBRIJYIWVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.